
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Diversification in Medicinal Chemistry
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is utilized in the synthesis of novel heterocyclic amino acid derivatives, which are significant in medicinal chemistry. A study by Gudelis et al. (2023) demonstrated the synthesis of these derivatives containing azetidine and oxetane rings, showing their potential in diversifying pharmacological compounds (Gudelis et al., 2023).
Application in Combinatorial Chemistry
The compound has been used in the development of new scaffolds for combinatorial chemistry. Schramm et al. (2010) elaborated on the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, indicating the broad applicability of azetidine derivatives in this field (Schramm et al., 2010).
Radical Addition Method in Drug Discovery
The Minisci reaction, a radical addition method, has been employed to introduce azetidine into heteroaromatic systems used in drug discovery. This process, demonstrated by Duncton et al. (2009), shows the versatility of azetidine derivatives in modifying drug compounds (Duncton et al., 2009).
Antibacterial Agents
Azetidine derivatives, including those similar to 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine, have been synthesized and evaluated for their antibacterial properties. A study by Frigola et al. (1994) explored the synthesis and biological activity of 7-azetidinylquinolones as antibacterial agents (Frigola et al., 1994).
Synthesis of Fluorinated Beta-Amino Acid
The compound has also been used in the synthesis of fluorinated beta-amino acids, as shown by Van Hende et al. (2009). They successfully synthesized 1-Boc-3-fluoroazetidine-3-carboxylic acid, showcasing the compound's utility in creating novel amino acids (Van Hende et al., 2009).
Propiedades
IUPAC Name |
tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRMMHRSSNZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

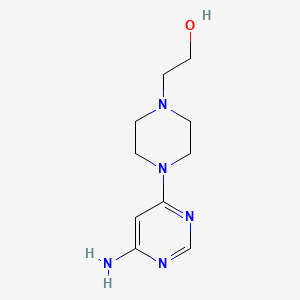
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)
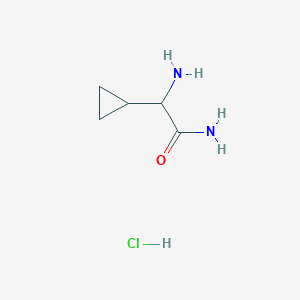
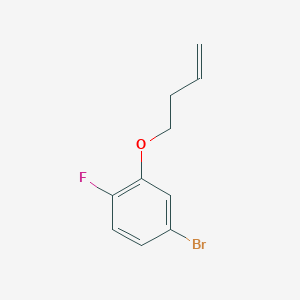
![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
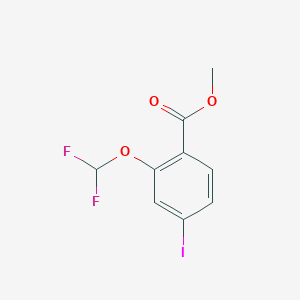
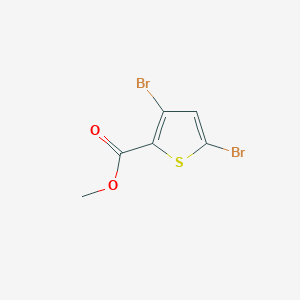
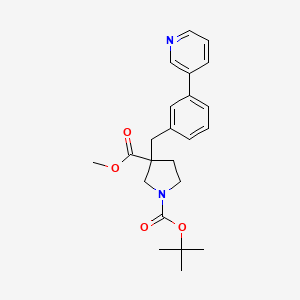
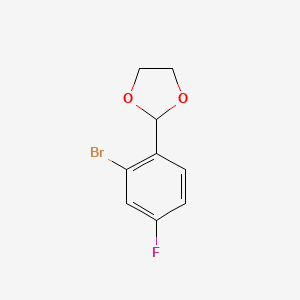
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
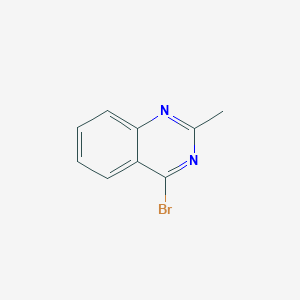
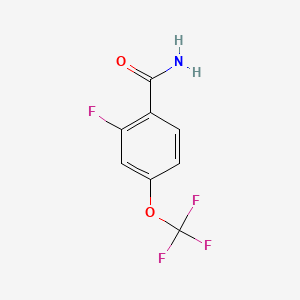
![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)